
4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group and the morpholine ring in its structure makes it a versatile molecule for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with ketones under catalytic conditions. For example, a Cu-catalyzed reaction can be used to facilitate the formation of the pyrimidine core.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine intermediate.
Morpholine Substitution: Finally, the morpholine ring can be introduced through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the pyridine ring.
Cyclization Reactions: The presence of multiple heteroatoms allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce N-oxides or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site or by blocking the substrate binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-2-pyridin-2-yl-pyrimidine: Lacks the morpholine ring, making it less versatile for certain chemical modifications.
6-Morpholin-4-yl-2-pyridin-2-yl-pyrimidine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-6-morpholin-4-yl-pyrimidine: Lacks the pyridine ring, which may affect its binding affinity and specificity in biological applications.
Uniqueness
4-(Chloromethyl)-6-morpholin-4-yl-2-pyridin-2-yl-pyrimidine is unique due to the combination of the chloromethyl group, morpholine ring, and pyridine ring in its structure. This combination provides a high degree of chemical reactivity and versatility, making it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C14H15ClN4O |
|---|---|
Molekulargewicht |
290.75 g/mol |
IUPAC-Name |
4-[6-(chloromethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H15ClN4O/c15-10-11-9-13(19-5-7-20-8-6-19)18-14(17-11)12-3-1-2-4-16-12/h1-4,9H,5-8,10H2 |
InChI-Schlüssel |
RGYKVGCIRFNCGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)CCl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


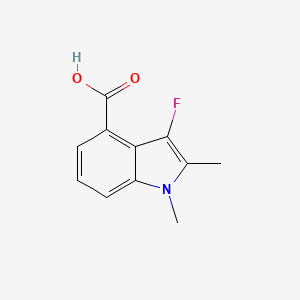
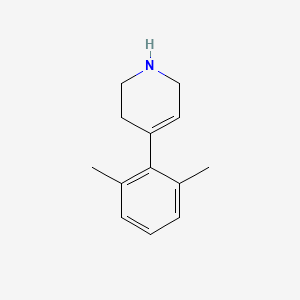

![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
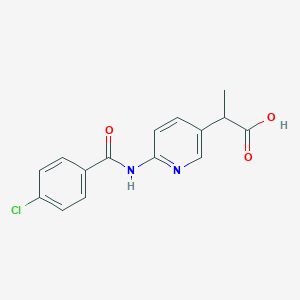
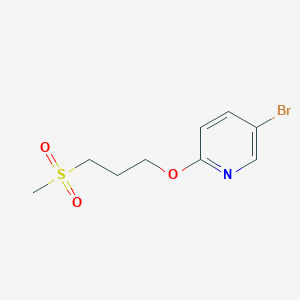
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
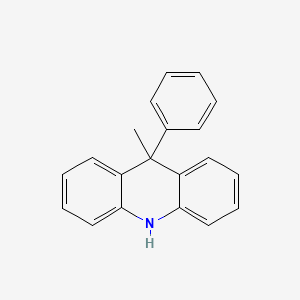
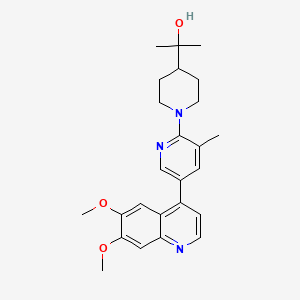
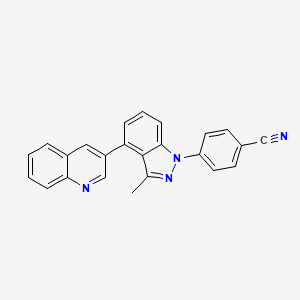
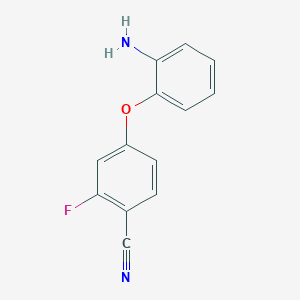
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
